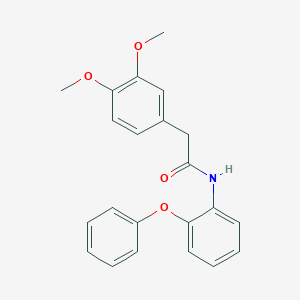
N-(5-chloro-2-methoxyphenyl)-2-(naphthalen-1-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(naphthalen-1-yloxy)acetamide, commonly known as NMN, is a chemical compound that has gained significant attention in scientific research due to its potential health benefits. NMN is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have various biochemical and physiological effects in the body.
Mécanisme D'action
NMN works by increasing the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a crucial role in various biological processes, including metabolism and DNA repair. As we age, the levels of NAD+ in our bodies decrease, which can lead to various age-related diseases. NMN helps to restore NAD+ levels, which in turn improves physiological functions and may help to prevent age-related diseases.
Biochemical and Physiological Effects:
NMN has been shown to have various biochemical and physiological effects in the body. It has been shown to improve metabolism by increasing insulin sensitivity and reducing inflammation. Additionally, NMN has been shown to improve energy production by increasing the number of mitochondria in cells. It also has immune-boosting properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NMN in lab experiments is its ability to improve metabolism and energy production, which can be useful in studying various physiological processes. Additionally, NMN has been shown to have anti-aging properties, which can be useful in studying age-related diseases. However, one limitation of using NMN in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals.
Orientations Futures
There are several future directions for NMN research. One area of interest is its potential use in treating age-related diseases such as Alzheimer's and Parkinson's. Additionally, NMN may have applications in cancer treatment, as it has been shown to inhibit tumor growth in animal studies. Further research is needed to fully understand the potential health benefits of NMN and its mechanisms of action.
Conclusion:
In conclusion, NMN is a chemical compound that has gained significant attention in scientific research due to its potential health benefits. It has been shown to improve various physiological functions, including metabolism, energy production, and immune function. Additionally, NMN has been shown to have anti-aging properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential health benefits of NMN and its mechanisms of action.
Méthodes De Synthèse
The synthesis of NMN involves the reaction between 5-chloro-2-methoxybenzoic acid and naphthalene-1-ol in the presence of acetic anhydride and pyridine. This reaction yields NMN as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
NMN has been extensively studied in scientific research due to its potential health benefits. It has been shown to improve various physiological functions, including metabolism, energy production, and immune function. Additionally, NMN has been shown to have anti-aging properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H16ClNO3 |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-10-9-14(20)11-16(18)21-19(22)12-24-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,12H2,1H3,(H,21,22) |
Clé InChI |
APHPKONDIBCCNP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



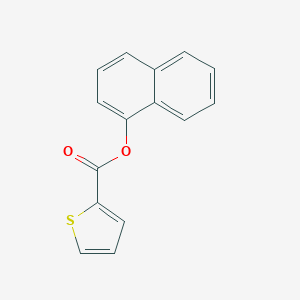
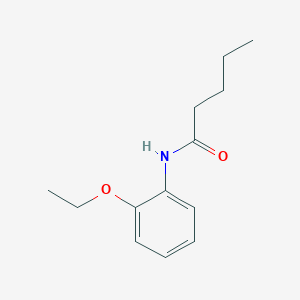
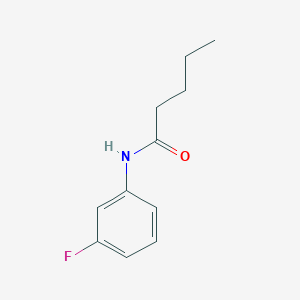

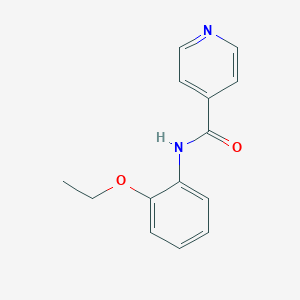
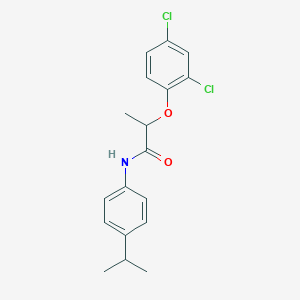
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)
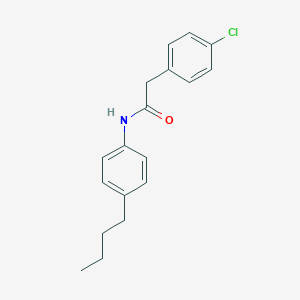
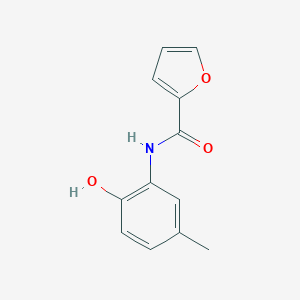
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
